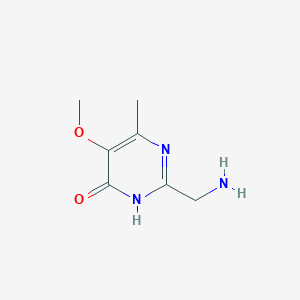
2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of functional groups such as an aminomethyl group, a methoxy group, and a methyl group contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(aminomethyl)-5-methoxy-6-methylpyrimidine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
科学的研究の応用
2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyridine: This compound shares the aminomethyl group but has a pyridine ring instead of a pyrimidine ring.
5-Methoxy-2-methylpyrimidine: This compound has a similar methoxy and methyl substitution pattern but lacks the aminomethyl group.
6-Methyl-2,4-dihydroxypyrimidine: This compound has a similar pyrimidine ring structure but different functional groups.
Uniqueness
2-(Aminomethyl)-5-methoxy-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the aminomethyl group allows for various substitution reactions, while the methoxy and methyl groups contribute to its distinct chemical properties.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-(aminomethyl)-5-methoxy-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(12-2)7(11)10-5(3-8)9-4/h3,8H2,1-2H3,(H,9,10,11) |
InChIキー |
YNRHHTHNAIAOKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


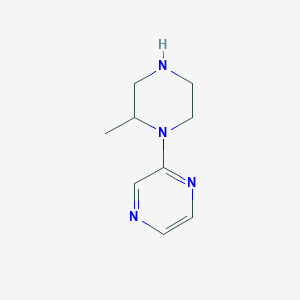
![2-[(3-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13317997.png)




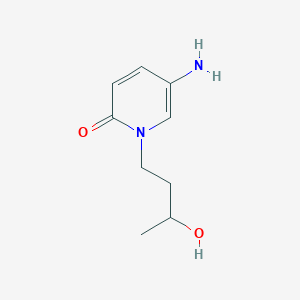


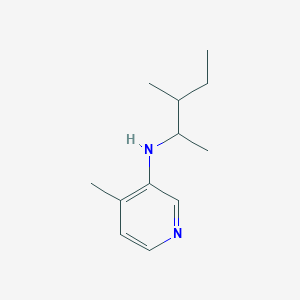

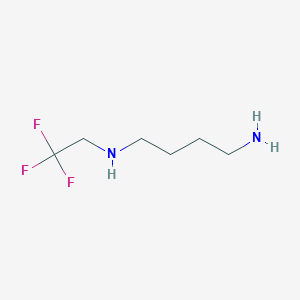
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal](/img/structure/B13318048.png)

